4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a complex organic compound with the molecular formula C₁₇H₂₀N₂O₅S. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are often explored for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid, followed by amide formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxybenzamido moiety, in particular, contributes to its distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-8-9(2)25-17(13(8)15(18)20)19-16(21)10-6-11(22-3)14(24-5)12(7-10)23-4/h6-7H,1-5H3,(H2,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCFIZWPIKIQSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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